molecular formula C10H17NO B044745 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone CAS No. 118850-65-0

1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone

Cat. No. B044745
Key on ui cas rn: 118850-65-0
M. Wt: 167.25 g/mol
InChI Key: WENHFASRYOJRFB-UHFFFAOYSA-N
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Patent
US05352793

Procedure details

Methyl 1-propyl-1,4,5,6-tetrahydro-3-pyridyl ketone was prepared from 3-acetyl-1,4,5,6-tetrahydropyridine and 1-bromopropane according to the procedure of Part b) of Example 1. The product distilled as a pale yellow (b.pt 98°-100° C./0.5 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH2:9][CH2:8][CH2:7][NH:6][CH:5]=1)(=[O:3])[CH3:2].Br[CH2:11][CH2:12][CH3:13]>>[CH2:11]([N:6]1[CH2:7][CH2:8][CH2:9][C:4]([C:1]([CH3:2])=[O:3])=[CH:5]1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CNCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product distilled as a pale yellow (b.pt 98°-100° C./0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=C(CCC1)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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